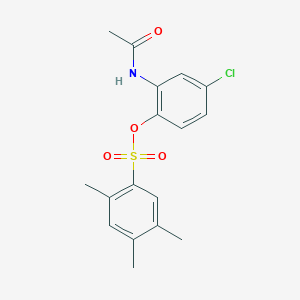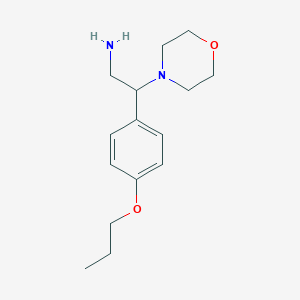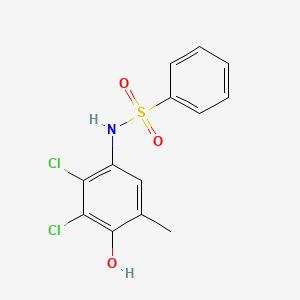
2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate is an organic compound that combines an acetylamino group, a chlorophenyl group, and a trimethylbenzenesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate typically involves multiple steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
Sulfonation: The attachment of the trimethylbenzenesulfonate group.
Each step requires specific reagents and conditions. For example, acetylation can be achieved using acetic anhydride in the presence of a base like pyridine. Chlorination might involve the use of thionyl chloride or phosphorus pentachloride. Sulfonation typically requires a sulfonating agent such as chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for cost, efficiency, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially converting the acetylamino group to a nitro group.
Reduction: This can reduce the nitro group back to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or ammonia.
Major Products
The major products depend on the type of reaction. For example, oxidation might yield a nitro derivative, while substitution could produce a hydroxyl or amino derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound or its derivatives could be investigated for their pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industrial applications, this compound might be used in the production of dyes, pigments, or as a precursor for other chemical products.
Mecanismo De Acción
The mechanism of action of 2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate depends on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Acetylamino)-4-chlorophenyl benzenesulfonate
- 2-(Acetylamino)-4-chlorophenyl 2,4-dimethylbenzenesulfonate
- 2-(Acetylamino)-4-chlorophenyl 2,5-dimethylbenzenesulfonate
Uniqueness
What sets 2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate apart is the presence of the trimethylbenzenesulfonate group, which can influence its reactivity and interactions with other molecules. This unique structural feature might confer specific properties, such as increased stability or altered solubility, making it particularly useful in certain applications.
Propiedades
Fórmula molecular |
C17H18ClNO4S |
|---|---|
Peso molecular |
367.8 g/mol |
Nombre IUPAC |
(2-acetamido-4-chlorophenyl) 2,4,5-trimethylbenzenesulfonate |
InChI |
InChI=1S/C17H18ClNO4S/c1-10-7-12(3)17(8-11(10)2)24(21,22)23-16-6-5-14(18)9-15(16)19-13(4)20/h5-9H,1-4H3,(H,19,20) |
Clave InChI |
YJTZKNFZVRYGKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-[2-(dimethylamino)ethyl]-3'-[(4-ethoxyphenyl)carbonyl]-1-ethyl-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127420.png)

![N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide](/img/structure/B12127428.png)

![[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12127435.png)
![(5Z)-2-(3-chlorophenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12127442.png)
![ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12127447.png)

![2-Methoxy-5-[3-(4-methylphenoxy)propyl]indolo[2,3-b]quinoxaline](/img/structure/B12127460.png)
![3-(2-methoxyethyl)-1-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea](/img/structure/B12127465.png)
![(5Z)-3-(3-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127468.png)


